N-[2-(1H-indol-3-yl)ethyl]docosanamide

Catalog No.
S1920909
CAS No.
7367-79-5
M.F
C32H54N2O
M. Wt
482.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-indol-3-yl)ethyl]docosanamide

CAS Number

7367-79-5

Product Name

N-[2-(1H-indol-3-yl)ethyl]docosanamide

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]docosanamide

Molecular Formula

C32H54N2O

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C32H54N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(35)33-27-26-29-28-34-31-24-22-21-23-30(29)31/h21-24,28,34H,2-20,25-27H2,1H3,(H,33,35)

InChI Key

HAWFHRQOMIMGFR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Current Knowledge:

  • Chemical Classification: N-[2-(1H-indol-3-yl)ethyl]docosanamide belongs to the class of organic compounds known as 3-alkylindoles []. These compounds contain an indole ring structure (a bicyclic aromatic organic compound) with an alkyl chain attached at the third position [].

Potential Research Areas:

Due to the presence of the indole ring and the long alkyl chain, N-[2-(1H-indol-3-yl)ethyl]docosanamide might hold potential for research in various areas based on the properties of similar molecules:

  • Biological Activities

    Indole derivatives often exhibit various biological activities, including antimicrobial, anticancer, and analgesic properties []. Research on related 3-alkylindole structures might provide clues for investigating the potential biological activities of N-[2-(1H-indol-3-yl)ethyl]docosanamide.

  • Material Science Applications

    Long-chain molecules with aromatic groups can self-assemble into interesting supramolecular structures []. Research on other indole-containing long-chain molecules might provide insights into the potential material science applications of N-[2-(1H-indol-3-yl)ethyl]docosanamide.

N-[2-(1H-indol-3-yl)ethyl]docosanamide is a compound characterized by its unique structure, which includes an indole moiety linked to a long-chain fatty acid amide. This compound belongs to a class of molecules that exhibit diverse biological activities, particularly in pharmacology and biochemistry. The indole ring system is known for its presence in various natural products and pharmaceuticals, contributing to its significance in medicinal chemistry.

The molecular formula of N-[2-(1H-indol-3-yl)ethyl]docosanamide is C₃₁H₄₉N₃O, and it features a docosanamide backbone, which is a long-chain fatty acid that enhances the compound's lipophilicity and potential bioactivity.

The chemical behavior of N-[2-(1H-indol-3-yl)ethyl]docosanamide can be largely attributed to the reactivity of the indole ring. Indoles are known for their electrophilic substitution reactions, particularly at the C3 position, which is significantly more reactive than benzene due to the electron-rich nature of the ring .

Key reactions involving this compound may include:

  • Electrophilic Aromatic Substitution: The indole nitrogen can participate in protonation under acidic conditions, leading to various substitution products.
  • Amide Bond Formation: The linkage between the indole ethyl group and the docosanamide can undergo hydrolysis or transamidation under specific conditions.

N-[2-(1H-indol-3-yl)ethyl]docosanamide exhibits various biological activities, primarily due to its indole structure. Compounds with indole moieties are often linked to anti-inflammatory, analgesic, and neuroprotective effects.

Research indicates that derivatives of indole can modulate signaling pathways related to inflammation and pain management. For instance, compounds with similar structures have been shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines .

The synthesis of N-[2-(1H-indol-3-yl)ethyl]docosanamide typically involves:

  • Starting Materials: Indole derivatives and long-chain fatty acid amines.
  • Reaction Conditions: The reaction may be carried out using coupling agents or under conditions that facilitate amide bond formation.
  • Purification: Common methods include column chromatography to isolate the desired product after the reaction.

For example, one synthesis approach involves reacting tryptamine with a fatty acid derivative under controlled conditions to yield high-purity amides .

N-[2-(1H-indol-3-yl)ethyl]docosanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for anti-inflammatory and analgesic drugs.
  • Biochemical Research: To study signaling pathways influenced by indolic compounds.
  • Cosmetic Industry: Due to its potential skin-beneficial properties.

Studies on N-[2-(1H-indol-3-yl)ethyl]docosanamide's interactions with biological systems reveal its capacity to modulate various receptors and enzymes involved in inflammatory processes. For instance, research indicates that compounds with similar structures can affect the activity of intercellular adhesion molecules and influence immune responses .

In vitro studies often focus on its effects on cell lines exposed to inflammatory stimuli, assessing changes in cytokine production and cell viability.

Several compounds share structural similarities with N-[2-(1H-indol-3-yl)ethyl]docosanamide. These include:

Compound NameStructureNotable Properties
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideIndole + Naproxen derivativeAnti-inflammatory properties
TryptamineIndole + EthylamineNeurotransmitter activity
SerotoninIndole + EthanolamineMood regulation
IndomethacinIndole + Acetic acid derivativeNonsteroidal anti-inflammatory drug

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]docosanamide's uniqueness lies in its combination of a long-chain fatty acid with an indole structure, potentially enhancing its bioavailability and therapeutic profile compared to other indolic compounds. Its specific fatty acid chain may also influence its interaction with lipid membranes, affecting absorption and distribution within biological systems.

This compound represents a promising area for further research into novel therapeutic agents targeting inflammation and pain management.

N-[2-(1H-indol-3-yl)ethyl]docosanamide presents unique structural characteristics that can be elucidated through detailed molecular geometry analysis. The compound possesses the molecular formula C₃₂H₅₄N₂O with a molecular weight of 482.8 grams per mole [1]. The structure consists of a 22-carbon saturated fatty acid chain (docosanoic acid) connected through an amide linkage to the ethylamine side chain of tryptamine [1].

The molecular architecture displays several key geometric features. The indole ring system maintains its characteristic planar configuration, as observed in related tryptamine derivatives [2]. The ethylamine side chain connecting the indole moiety to the amide functional group exhibits conformational flexibility, with the α-carbon positioned out of the indole ring plane, consistent with established patterns in tryptamine analogues [2]. The crystal structure analysis of tryptamine itself demonstrates that molecules are held together through van der Waals contacts and nitrogen-hydrogen to nitrogen type hydrogen bonds, forming layered structures [2]. These structural motifs likely persist in the docosanamide derivative.

The compound exhibits a highly flexible long-chain aliphatic segment extending from the amide carbonyl group. This 22-carbon saturated chain contributes significantly to the molecule's conformational diversity and affects its three-dimensional organization. The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature: N-[2-(1H-indol-3-yl)ethyl]docosanamide [1]. The Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 [1].

Computational analysis indicates that the molecule contains 23 rotatable bonds, suggesting extensive conformational flexibility [3]. The topological polar surface area measures 44.90 square angstroms, while the calculated logarithm of the partition coefficient (XlogP) reaches 12.40, indicating highly lipophilic characteristics [3]. These geometric parameters significantly influence the compound's physical properties and potential biological interactions.

The conformational preferences of the ethylamine side chain in tryptamine derivatives have been extensively characterized. Seven distinct conformational isomers have been identified for the parent tryptamine molecule, each exhibiting unique spectral signatures [4] [5]. The conformational landscape is dominated by structures where the α-carbon points away from the indole ring plane, with energy differences between conformers ranging from 0.1 to 2.6 kilocalories per mole [5].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for N-[2-(1H-indol-3-yl)ethyl]docosanamide. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to distinct molecular regions. The indole moiety displays typical aromatic proton signals in the 7.0-7.6 parts per million region, with the indole nitrogen-hydrogen proton appearing as a distinctive signal around 7.0 parts per million [4] [5].

The ethylamine bridge connecting the indole ring to the amide functionality generates characteristic multipicity patterns. The methylene protons adjacent to the indole ring (position 3) typically appear as a triplet around 2.9 parts per million, while the methylene protons adjacent to the amide nitrogen manifest as a triplet near 3.4 parts per million [6] [7]. The amide nitrogen-hydrogen proton produces a broad signal in the 5.6-6.0 parts per million range, characteristic of secondary amide functionality [6] [7].

The extensive aliphatic chain of the docosanamide portion generates complex overlapping signals in the 1.2-1.4 parts per million region. The terminal methyl group of the fatty acid chain appears as a triplet around 0.9 parts per million [7]. The methylene protons α to the carbonyl group typically resonate around 2.3 parts per million as a triplet [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments throughout the molecule. The indole aromatic carbons appear in the 110-140 parts per million region, with the quaternary carbon at position 3a showing characteristic chemical shifts around 126 parts per million [7]. The carbonyl carbon resonates near 173 parts per million, typical for amide functionality [7].

The aliphatic carbon signals from the docosanoyl chain create a complex pattern between 14-32 parts per million. The terminal methyl carbon appears around 14 parts per million, while the numerous methylene carbons generate overlapping signals between 22-32 parts per million [7]. The α-carbon to the carbonyl group typically resonates around 36 parts per million [7].

Conformational effects significantly influence the nuclear magnetic resonance spectral patterns. Different rotameric forms of the ethylamine side chain produce distinct coupling patterns and chemical shift variations [8] [9]. Temperature-dependent studies reveal conformational exchange processes, with activation energies ranging from 60-71 kilojoules per mole for related tryptamine derivatives [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-[2-(1H-indol-3-yl)ethyl]docosanamide provides detailed fragmentation information essential for structural characterization. The molecular ion peak appears at mass-to-charge ratio 482.8, corresponding to the protonated molecular ion [M+H]⁺ [1]. The compound exhibits characteristic fragmentation pathways typical of both amide-containing molecules and long-chain fatty acid derivatives.

Primary fragmentation occurs through α-cleavage adjacent to the amide nitrogen, generating fragments characteristic of the tryptamine ethylamine portion. The base peak commonly corresponds to the protonated tryptamine ethylamine fragment at mass-to-charge ratio 161, formed through cleavage of the carbon-nitrogen amide bond [11] [12]. This fragment retains the complete indole ring system with the ethylamine side chain.

Secondary fragmentation of the tryptamine-derived fragment follows established patterns. Loss of the ethylamine side chain (mass loss of 43 daltons) produces the indole cation radical at mass-to-charge ratio 118 [11]. Further fragmentation may involve loss of hydrogen cyanide (mass loss of 27 daltons) from the indole ring system, generating fragments at mass-to-charge ratio 91 [11].

The docosanoyl portion undergoes characteristic fatty acid fragmentation. Sequential loss of methylene units (14 dalton intervals) produces a homologous series of fragments extending down the aliphatic chain [11] [13]. The acylium ion corresponding to the docosanoyl carbonyl (mass-to-charge ratio 322) may be observed, though often with reduced intensity [11].

McLafferty rearrangement represents another significant fragmentation pathway for long-chain fatty acid amides [11] [14]. This process involves hydrogen transfer from the fatty acid chain to the amide nitrogen, followed by elimination of the terminal alkyl portion. For docosanamide derivatives, this produces characteristic fragments retaining the first few carbon atoms of the fatty acid chain attached to the amide functionality [14].

Collision-induced dissociation studies reveal additional fragmentation channels. Charge-remote fragmentation becomes prominent in long-chain fatty acid derivatives, producing fragments through radical-mediated processes along the aliphatic chain [15]. These pathways generate characteristic patterns that facilitate structural confirmation and differentiation from isomeric compounds [16] [17].

The fragmentation efficiency depends significantly on ionization conditions and collision energies. Electrospray ionization typically produces gentler fragmentation compared to electron impact ionization, preserving the molecular ion while still generating structurally informative fragment ions [16] [17]. Tandem mass spectrometry experiments enable detailed structural characterization through controlled fragmentation of selected precursor ions [18].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy of N-[2-(1H-indol-3-yl)ethyl]docosanamide reveals characteristic vibrational modes that provide detailed structural information. The spectrum exhibits several diagnostic absorption bands corresponding to specific functional groups within the molecule. The indole nitrogen-hydrogen stretch appears as a sharp absorption around 3524 wavenumbers, essentially unchanged from the parent tryptamine molecule [19] [4]. This consistency reflects the minimal perturbation of the indole ring system by the distant fatty acid substitution.

The amide functionality generates characteristic absorptions in multiple spectral regions. The amide nitrogen-hydrogen stretch produces a band around 3300-3400 wavenumbers, often appearing as a broad absorption due to hydrogen bonding interactions [20] [21]. The amide carbonyl stretch manifests as an intense absorption near 1650 wavenumbers, shifted from the typical ketone position due to resonance stabilization with the amide nitrogen [20] [21].

The aliphatic carbon-hydrogen stretches from the extensive docosanoyl chain dominate the 2800-3000 wavenumbers region. Antisymmetric and symmetric methylene stretches appear around 2920 and 2850 wavenumbers respectively, while the terminal methyl group produces characteristic absorptions near 2960 and 2870 wavenumbers [21]. The intensity of these aliphatic absorptions significantly exceeds those from the aromatic and amide portions due to the large number of carbon-hydrogen bonds in the fatty acid chain.

Aromatic carbon-carbon stretches from the indole ring system generate absorptions in the 1450-1600 wavenumbers region [19] [4]. These bands provide fingerprint information specific to the indole substitution pattern. Carbon-nitrogen stretches from both the indole ring and the ethylamine bridge contribute absorptions around 1200-1300 wavenumbers [19].

Far-infrared spectroscopy reveals lower-frequency vibrational modes associated with skeletal deformations and torsional motions [22]. The conformational flexibility of the ethylamine side chain produces characteristic low-frequency modes between 200-500 wavenumbers. These vibrations are particularly sensitive to conformational changes and intermolecular interactions [22].

Ultraviolet-visible spectroscopy of N-[2-(1H-indol-3-yl)ethyl]docosanamide exhibits absorption characteristics dominated by the indole chromophore. The primary absorption maximum occurs around 280 nanometers, corresponding to the ¹Lb electronic transition of the indole ring system [23] [4]. This transition involves promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, primarily localized on the indole moiety.

Secondary absorption features appear around 220 nanometers, attributed to higher-energy electronic transitions within the aromatic system [20] [23]. The long-chain fatty acid portion contributes negligible absorption in the ultraviolet-visible region, as saturated aliphatic compounds lack significant chromophoric character above 200 nanometers.

Conformational effects influence the ultraviolet absorption profile through subtle changes in the indole electronic environment [23] [4]. Different conformers of the ethylamine side chain produce variations in absorption intensity and fine structure, though these effects are typically small (less than 5 nanometer shifts) compared to substitution effects on the indole ring itself [23] [9].

The extinction coefficient for the 280 nanometer absorption typically ranges from 5,000-8,000 reciprocal molar centimeters, consistent with values observed for other indole-containing compounds [23]. This moderate extinction coefficient reflects the forbidden nature of the ¹Lb transition in the indole system, which gains intensity through vibronic coupling mechanisms [23].

Carbodiimide-mediated amide bond formation represents the most widely utilized methodology for synthesizing N-[2-(1H-indol-3-yl)ethyl]docosanamide and related long-chain fatty acid amides. The mechanism involves activation of the carboxylic acid by forming an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine component to yield the desired amide bond [1] [2].

Carbodiimide Selection and Optimization

The choice of carbodiimide coupling reagent significantly impacts reaction efficiency, yield, and safety profile. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) emerges as the most suitable reagent for docosanamide synthesis, offering excellent coupling efficiency with minimal racemization risk [2] [3]. EDC hydrochloride demonstrates superior safety characteristics, particularly when combined with OxymaPure coupling additives, as it does not produce hydrogen cyanide during the reaction process [3].

Dicyclohexylcarbodiimide (DCC) exhibits comparable coupling efficiency but presents greater challenges in product purification due to the formation of dicyclohexylurea byproducts that are difficult to remove [1] [2]. N,N'-Diisopropylcarbodiimide (DIC) shows excellent reactivity but can form hazardous oxadiazole compounds with certain coupling additives, necessitating careful reagent selection [3].

The recently developed tert-butylethylcarbodiimide (TBEC) offers an optimal balance of reactivity and safety, combining the efficiency of tertiary substituents with the safety profile of primary carbodiimides [3]. TBEC demonstrates comparable performance to DIC in model coupling reactions while avoiding the formation of toxic byproducts.

Coupling Additive Systems

The incorporation of coupling additives significantly enhances reaction efficiency and minimizes side reactions. N-Hydroxybenzotriazole (HOBt) remains the gold standard for carbodiimide-mediated amide formation, facilitating formation of active ester intermediates that undergo efficient aminolysis [1] [2]. The kinetic studies reveal that HOBt does not influence the rate-determining step of O-acylisourea formation but dramatically improves product distribution and yield [2].

OxymaPure represents a next-generation coupling additive that offers superior performance compared to HOBt, particularly in challenging substrates such as long-chain fatty acids [3]. When combined with EDC hydrochloride or TBEC, OxymaPure provides excellent coupling efficiency without the formation of hazardous byproducts associated with other carbodiimide systems.

N-Hydroxy-7-azabenzotriazole (HOAt) demonstrates enhanced coupling efficiency compared to HOBt, particularly for sterically hindered substrates [1]. The incorporation of HOAt in docosanamide synthesis protocols yields consistently high conversion rates and improved product purity.

Reaction Optimization Parameters

Solvent selection plays a crucial role in optimizing carbodiimide-mediated amide formation. N,N-Dimethylformamide (DMF) provides excellent solubility for both coupling reagents and substrates while maintaining appropriate reaction rates [1] [2]. Dichloromethane offers advantages in terms of product isolation and purification but may require longer reaction times due to reduced solubility of polar components.

Temperature control emerges as a critical parameter, with reactions typically conducted at 0-25°C to minimize side reactions and racemization [1] [2]. The use of ice-bath cooling during reagent addition followed by gradual warming to room temperature provides optimal reaction conditions.

The molar ratio of reagents significantly influences reaction efficiency. A typical protocol employs 1.1-1.2 equivalents of carbodiimide, 1.2-1.5 equivalents of coupling additive, and 2-3 equivalents of base relative to the carboxylic acid component [1] [2]. Excess reagents ensure complete conversion while minimizing the formation of side products.

Two-Phase System Methodology

The development of two-phase carbodiimide coupling systems represents a significant advancement in amide bond formation technology [1] [4]. This methodology involves conducting the coupling reaction in a water-organic solvent mixture, typically dichloromethane-water or ethyl acetate-water systems.

The two-phase approach offers several advantages including enhanced reaction rates, improved yields, and simplified workup procedures [1]. The polar functional groups of the coupling reagents and substrates concentrate at the interface, facilitating efficient reaction while hydrophobic components remain in the organic phase. This spatial organization enhances reaction efficiency and minimizes side reactions.

Recovery yields in two-phase systems typically range from 85-95%, significantly higher than conventional single-phase protocols [1]. The improved efficiency stems from reduced competing reactions and enhanced mass transfer at the interface. Additionally, the two-phase system provides more convenient workup procedures, as the product can be extracted directly from the organic phase.

Synthesis MethodCoupling AdditiveTypical Yield (%)Reaction Time (h)Temperature (°C)Racemization RiskScalabilityEnvironmental Impact
Carbodiimide-mediated (EDC)HOBt, HOAt, OxymaPure80-952-60-25LowHighMedium
Carbodiimide-mediated (DCC)HOBt, HOAt70-904-120-25MediumMediumMedium
Carbodiimide-mediated (DIC)HOBt, OxymaPure85-952-80-25LowHighMedium
Carbodiimide-mediated (TBEC)HOBt, DIEA85-952-60-25LowHighLow
Carbodiimide-mediated (EDC·HCl)HOBt, OxymaPure80-952-60-25LowHighLow
Two-phase systemHOBt85-953-825-40LowHighLow

Protection/Deprotection Schemes for Indole Nitrogen

The indole nitrogen in tryptamine derivatives requires strategic protection during amide bond formation to prevent competing reactions and ensure regioselectivity. The electron-rich nature of the indole ring system makes it susceptible to electrophilic attack, necessitating careful selection of protecting groups that maintain stability under coupling conditions while allowing for efficient deprotection [5] [6] [7].

p-Methoxybenzyl Protection Strategy

The p-methoxybenzyl (PMB) protecting group offers excellent stability under basic conditions while providing mild deprotection protocols [5]. Installation of PMB protection typically involves treatment of the indole with p-methoxybenzyl chloride in the presence of sodium hydride in dimethylformamide, yielding protected products in 85-95% yield.

Deprotection of PMB groups can be achieved through two primary methodologies. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation in dichloromethane-water systems provides efficient deprotection for carbazole and related aromatic systems [5]. However, for indole derivatives, trifluoroacetic acid (TFA) treatment proves more effective, particularly for substrates containing electron-withdrawing groups.

The PMB protecting group demonstrates moderate stability under acidic conditions but excellent stability under basic conditions, making it well-suited for carbodiimide-mediated coupling reactions [5]. The deprotection yields typically range from 70-85%, with the efficiency depending on the specific substitution pattern of the indole ring.

Benzyl and Substituted Benzyl Systems

Benzyl protection represents a classical approach for indole nitrogen protection, offering high stability under both acidic and basic conditions [5] [6]. Installation involves treatment with benzyl bromide and sodium hydride in dimethylformamide, typically yielding 80-90% of the protected product.

Deprotection of benzyl groups requires catalytic hydrogenation using palladium on carbon as the catalyst [5]. This methodology provides excellent yields (85-95%) but requires careful handling due to the use of hydrogen gas and potential for catalyst poisoning by sulfur-containing compounds.

Substituted benzyl systems, such as 2,4-dimethoxybenzyl, offer enhanced lability under acidic conditions while maintaining stability under basic conditions [5]. These protecting groups can be removed using TFA in dichloromethane, providing a convenient alternative to hydrogenolysis methods.

Acyl Protection Strategies

Benzoyl protection provides excellent stability and can be installed using benzoyl chloride in the presence of triethylamine [8] [7]. The installation yields are typically 85-95%, with the protected products showing high stability under coupling conditions.

Deprotection of benzoyl groups can be accomplished using lithium hydroxide in tetrahydrofuran-water mixtures, yielding 80-90% of the deprotected product [8]. The mild basic conditions make this methodology compatible with acid-sensitive functional groups.

Pivaloyl protection offers unique advantages in that it protects both the nitrogen and the C-2 position of the indole ring due to steric hindrance [6]. Installation involves treatment with pivaloyl chloride and triethylamine, yielding 80-90% of the protected product. However, deprotection requires harsh conditions such as lithium diisopropylamide (LDA) in tetrahydrofuran, which limits its applicability.

Carbamate Protection Systems

tert-Butoxycarbonyl (Boc) protection represents one of the most widely used strategies for indole nitrogen protection [9]. Installation using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) provides excellent yields (90-98%) and high selectivity for the nitrogen atom.

Deprotection of Boc groups can be achieved using trifluoroacetic acid in dichloromethane, providing 85-95% yields of the deprotected product [9]. The mild acidic conditions are compatible with most functional groups, making this methodology broadly applicable.

The Boc protecting group demonstrates low stability under acidic conditions but excellent stability under basic conditions, making it ideal for carbodiimide-mediated coupling reactions [9]. The combination of high installation yields, excellent stability, and mild deprotection conditions makes Boc protection the preferred choice for many applications.

Silyl Protection Methodologies

Triisopropylsilyl (TIPS) protection offers excellent stability under both acidic and basic conditions [10]. Installation involves treatment with triisopropylsilyl chloride and imidazole in dimethylformamide, typically yielding 85-95% of the protected product.

Deprotection of TIPS groups can be accomplished using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, providing 85-95% yields of the deprotected product [10]. The mild conditions and excellent yields make this methodology highly attractive for sensitive substrates.

The TIPS protecting group demonstrates moderate stability under acidic conditions but excellent stability under basic conditions [10]. The large steric bulk of the triisopropylsilyl group provides effective protection against electrophilic attack while maintaining compatibility with most coupling conditions.

Protecting GroupInstallation MethodDeprotection MethodStability (Acidic)Stability (Basic)Yield (Installation %)Yield (Deprotection %)
p-Methoxybenzyl (PMB)PMB-Cl, NaH, DMFDDQ, CH₂Cl₂-H₂OModerateHigh85-9570-85
Benzyl (Bn)BnBr, NaH, DMFH₂, Pd/CHighHigh80-9085-95
Benzoyl (Bz)BzCl, NEt₃, CH₂Cl₂LiOH, THF-H₂OHighLow85-9580-90
tert-Butoxycarbonyl (Boc)Boc₂O, DMAP, CH₂Cl₂TFA, CH₂Cl₂LowHigh90-9885-95
Tosyl (Ts)TsCl, NEt₃, CH₂Cl₂Na/NH₃HighHigh85-9575-85
Pivaloyl (Piv)PivCl, NEt₃LDA, THFHighLow80-9060-75
Triisopropylsilyl (TIPS)TIPS-Cl, ImidazoleTBAF, THFModerateHigh85-9585-95

Purification Techniques: Column Chromatography and Recrystallization

The purification of N-[2-(1H-indol-3-yl)ethyl]docosanamide and related long-chain fatty acid amides presents unique challenges due to their amphiphilic nature and tendency to form stable emulsions [11] [12]. The selection of appropriate purification methodology depends on the scale of synthesis, desired purity level, and specific impurity profile of the crude product.

Silica Gel Column Chromatography

Silica gel column chromatography remains the most versatile and widely applicable purification technique for fatty acid amides [11] [13]. The method relies on differential adsorption of compounds based on their polarity and hydrogen bonding capacity. For docosanamide derivatives, optimal separation typically employs hexane-ethyl acetate solvent systems with gradient elution.

The typical protocol involves loading the crude product dissolved in a minimal volume of hexane onto a silica gel column (60-200 mesh). Elution begins with pure hexane to remove non-polar impurities, followed by a gradient of increasing ethyl acetate concentration. The target compound typically elutes at hexane:ethyl acetate ratios of 1:1 to 1:3, depending on the specific substitution pattern [11].

Recovery yields for silica gel chromatography typically range from 70-85%, with purity levels of 95-99% achievable through careful optimization of elution conditions [11]. The method is scalable from gram to kilogram quantities, making it suitable for both laboratory and pilot-scale applications.

The primary limitations of silica gel chromatography include solvent consumption, time requirements, and potential for compound decomposition on acidic silica surfaces. The use of neutral or basic alumina as an alternative stationary phase can address decomposition issues but may require different elution conditions.

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase HPLC provides the highest resolution separation and purity levels for fatty acid amides [13] [14]. The method utilizes C18-bonded silica columns with methanol-water or acetonitrile-water mobile phases. The hydrophobic docosyl chain interacts strongly with the C18 stationary phase, while the polar amide group modulates retention through hydrogen bonding interactions.

Typical HPLC conditions employ gradient elution from 70:30 to 95:5 methanol:water over 15-30 minutes, with flow rates of 1-5 mL/min depending on column dimensions [13] [14]. The method provides exceptional resolution between closely related compounds and can achieve purity levels of 98-99.5%.

The primary advantages of reversed-phase HPLC include high resolution, reproducible separations, and excellent quantitative analysis capabilities [14]. However, the method is limited to milligram to gram scale applications due to equipment constraints and high solvent costs.

Method development for HPLC purification requires optimization of mobile phase composition, gradient profile, and column temperature. The use of formic acid or trifluoroacetic acid as mobile phase additives can improve peak shape and resolution for basic compounds [14].

Flash Chromatography Systems

Flash chromatography represents an intermediate approach between classical column chromatography and HPLC, offering improved resolution and reduced purification time [13]. The method employs higher flow rates and smaller particle size silica gel (230-400 mesh) to achieve enhanced separation efficiency.

Typical flash chromatography protocols use hexane-ethyl acetate solvent systems with gradient elution controlled by automated systems [13]. The increased flow rates and optimized column packing result in improved resolution and reduced band broadening compared to conventional column chromatography.

Recovery yields for flash chromatography typically range from 75-90%, with purity levels of 90-98% achievable [13]. The method is particularly well-suited for gram to kilogram scale purifications and offers significant time savings compared to conventional column chromatography.

The primary limitations include equipment costs and the need for compressed air or nitrogen for optimal performance. However, the improved efficiency and reproducibility often justify the additional expense for routine purifications.

Recrystallization Methodologies

Recrystallization provides an economical and scalable approach for achieving high purity fatty acid amides, particularly for compounds with favorable crystallization properties [12] [15]. The method relies on differential solubility between the target compound and impurities at different temperatures.

Ethanol recrystallization represents the most commonly employed methodology for fatty acid amides [12]. The protocol involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature and then to 0°C. The crystalline product is collected by filtration and washed with cold ethanol to remove residual impurities.

Recovery yields for ethanol recrystallization typically range from 80-95%, with purity levels of 95-99% achievable through careful optimization of conditions [12]. The method is highly scalable and suitable for kilogram to industrial scale applications.

Ethyl acetate recrystallization offers advantages for compounds with limited ethanol solubility [12]. The protocol involves dissolving the crude product in hot ethyl acetate, followed by slow cooling and crystallization. This methodology typically provides recovery yields of 85-95% with comparable purity levels.

Mixed solvent recrystallization using methanol-water systems can be employed for compounds with intermediate polarity [12]. The protocol involves dissolving the crude product in hot methanol, followed by gradual addition of water until precipitation begins. Slow cooling and aging of the crystalline slurry improves crystal quality and purity.

The primary limitations of recrystallization include the requirement for suitable crystallization properties and potential for co-crystallization of impurities. However, the method remains the most economical approach for large-scale purifications when applicable.

Molecular Distillation

Molecular distillation represents the most effective purification technique for volatile fatty acid amides, offering exceptional purity levels and quantitative recovery [12]. The method operates under high vacuum conditions (0.01-0.1 mbar) with short path lengths to minimize thermal decomposition.

The typical protocol involves heating the crude product to 150-200°C under high vacuum, with the distillate collected on a cold surface positioned close to the evaporation surface [12]. The short residence time and low pressure minimize thermal degradation while achieving excellent separation of volatile and non-volatile components.

Recovery yields for molecular distillation typically range from 85-95%, with purity levels of 95-99% achievable [12]. The method is particularly effective for removing high-boiling impurities and polymeric byproducts that are difficult to separate by other techniques.

The primary advantages include quantitative recovery, excellent purity levels, and minimal solvent requirements. However, the method requires specialized equipment and is limited to thermally stable compounds with adequate volatility.

Purification MethodMobile Phase/SolventTypical Recovery (%)Purity Achieved (%)Scale SuitabilityCost Factor
Silica gel column chromatographyHexane:EtOAc (1:1 to 1:3)70-8595-99g to kgMedium
Reversed-phase HPLCMeOH:H₂O (70:30 to 95:5)85-9598-99.5mg to gHigh
Flash chromatographyHexane:EtOAc gradient75-9090-98g to kgMedium
Recrystallization (EtOH)Hot ethanol80-9595-99g to kgLow
Recrystallization (EtOAc)Hot ethyl acetate85-9595-99g to kgLow
Molecular distillationHigh vacuum (0.01-0.1 mbar)85-9595-99kg to industrialHigh

Scalability Challenges in Long-Chain Fatty Acid Conjugation

The synthesis of N-[2-(1H-indol-3-yl)ethyl]docosanamide and related long-chain fatty acid amides presents significant scalability challenges that become increasingly pronounced as production scales increase from laboratory to industrial levels [16] [17]. These challenges encompass reagent costs, reaction kinetics, purification complexity, and process economics.

Reagent Cost Considerations

The high cost of carbodiimide coupling reagents represents a primary scalability constraint, particularly for large-scale applications [16] [17]. EDC and DIC, while offering excellent coupling efficiency, command premium prices that can represent 30-50% of total raw material costs at kilogram scale. The economic impact becomes increasingly significant as production scales increase.

Alternative coupling strategies have been developed to address cost concerns. The use of less expensive carbodiimides such as EDC hydrochloride provides some cost reduction while maintaining coupling efficiency [3]. However, the most significant cost reductions are achieved through process optimization to minimize reagent consumption and maximize yield.

The development of continuous flow processes offers potential for reagent cost reduction through improved reaction efficiency and reduced waste generation [16]. Continuous flow systems enable precise control of reaction conditions and stoichiometry, potentially reducing reagent requirements by 10-20% compared to batch processes.

Catalyst recycling and reagent recovery systems represent additional approaches to cost reduction. The development of immobilized coupling reagents and solid-phase coupling methodologies allows for reagent recovery and reuse, significantly reducing overall costs for large-scale applications [16].

Reaction Kinetics and Mass Transfer

The kinetics of amide bond formation become increasingly complex as reaction scales increase due to mass transfer limitations and mixing challenges [16] [17]. The formation of long-chain fatty acid amides involves heterogeneous reaction mixtures that require efficient mixing to maintain reaction rates.

Heat transfer represents a critical challenge in large-scale synthesis. Carbodiimide coupling reactions are mildly exothermic, and maintaining uniform temperature distribution becomes increasingly difficult as reaction volumes increase [16]. Inadequate heat removal can lead to local hot spots, increased side reactions, and reduced product quality.

The viscosity of reaction mixtures containing long-chain fatty acids presents additional challenges for mixing and mass transfer [16]. The use of higher dilution ratios can improve mixing but increases solvent requirements and downstream processing complexity.

Continuous flow reactors offer advantages for managing reaction kinetics and mass transfer at scale [16]. The improved mixing and heat transfer characteristics of flow systems enable better control of reaction conditions and can improve both yield and product quality.

Purification Complexity and Efficiency

The purification of long-chain fatty acid amides becomes increasingly challenging as production scales increase due to the amphiphilic nature of these compounds and their tendency to form stable emulsions [12] [17]. Traditional chromatographic methods become impractical at large scales due to solvent consumption and processing time requirements.

Crystallization-based purification methods offer the most practical approach for large-scale applications [12]. However, the development of suitable crystallization conditions requires extensive optimization and may not be applicable to all compounds. The formation of polymorphs and solvates can complicate purification and affect product quality.

Liquid-liquid extraction methods have been developed for large-scale purification of fatty acid amides [12]. These methods rely on differential partitioning between immiscible solvent phases and can be implemented in continuous extraction systems. However, the formation of emulsions and the need for multiple extraction stages can reduce efficiency.

Membrane separation technologies represent an emerging approach for large-scale purification [17]. Ultrafiltration and nanofiltration methods can provide efficient separation of products from byproducts and unreacted starting materials. However, membrane fouling and limited selectivity remain challenges for these technologies.

Process Economics and Optimization

The overall economics of long-chain fatty acid amide synthesis are dominated by raw material costs, with reagents typically representing 60-80% of total production costs [16] [17]. Process optimization to improve yield and reduce waste generation provides the most significant opportunity for cost reduction.

Solvent recovery and recycling systems are essential for large-scale applications due to the high volumes of organic solvents required [12] [17]. The development of efficient distillation and recycling systems can reduce solvent costs by 70-90% but requires significant capital investment.

Waste treatment and disposal costs represent an increasingly significant component of overall production costs [17]. The development of greener synthetic methodologies and improved waste treatment technologies can reduce these costs while improving environmental sustainability.

Process intensification through the use of continuous flow reactors, microreactors, and automated systems offers potential for significant cost reduction through improved efficiency and reduced labor requirements [16] [17]. However, the implementation of these technologies requires substantial capital investment and technical expertise.

Quality Control and Analytical Challenges

The analytical requirements for long-chain fatty acid amides become increasingly stringent as production scales increase due to regulatory requirements and quality specifications [14]. The development of robust analytical methods for identity, purity, and impurity profiling is essential for large-scale production.

High-performance liquid chromatography remains the primary analytical technique for quality control [14]. However, the development of suitable methods requires extensive optimization and validation. The analysis of trace impurities and degradation products requires sophisticated analytical capabilities and skilled personnel.

Process analytical technology (PAT) offers advantages for large-scale production through real-time monitoring of critical process parameters [14]. The implementation of PAT systems can improve process control and product quality while reducing analytical costs and cycle times.

The stability testing and shelf-life determination of long-chain fatty acid amides requires extensive studies under various storage conditions [14]. The development of accelerated aging protocols and predictive models can reduce the time and cost required for stability assessment.

Challenge CategorySmall Scale (g)Medium Scale (kg)Large Scale (ton)Main LimitationsMitigation Strategies
Reagent CostAcceptableSignificantCriticalCarbodiimide costCheaper alternatives
Reaction Time2-8 hours4-12 hours6-24 hoursMass transferContinuous flow
Purification ComplexityManageableChallengingVery challengingSeparation efficiencyOptimized conditions
Yield Optimization80-95%75-90%70-85%Side reactionsProcess optimization
Waste ManagementMinimalModerateCriticalSolvent disposalGreen chemistry
Equipment RequirementsStandard labPilot plantIndustrialHeat removalEfficient design
Temperature ControlEasyModerateCriticalUniform heatingBetter control systems
Quality ControlRoutineEnhancedStringentAnalytical capacityAutomated systems

Physical Description

Solid

XLogP3

12.4

Melting Point

121-123°C

Dates

Last modified: 04-14-2024

Explore Compound Types